N-(1-Deoxy-1-fructosyl)methionine
N-(1-Deoxy-1-fructosyl)methionine
N-(1-Deoxy-1-fructosyl)methionine belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-(1-Deoxy-1-fructosyl)methionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
20638-92-0
VCID:
VC21195036
InChI:
InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1
SMILES:
CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O
Molecular Formula:
C11H21NO7S
Molecular Weight:
311.35 g/mol
N-(1-Deoxy-1-fructosyl)methionine
CAS No.: 20638-92-0
Cat. No.: VC21195036
Molecular Formula: C11H21NO7S
Molecular Weight: 311.35 g/mol
Purity: 85% min.
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(1-Deoxy-1-fructosyl)methionine belongs to the class of organic compounds known as methionine and derivatives. Methionine and derivatives are compounds containing methionine or a derivative thereof resulting from reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-(1-Deoxy-1-fructosyl)methionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). |
|---|---|
| CAS No. | 20638-92-0 |
| Molecular Formula | C11H21NO7S |
| Molecular Weight | 311.35 g/mol |
| IUPAC Name | (2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1 |
| Standard InChI Key | UXCZPSDCDHUREX-JZKKDOLYSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
| SMILES | CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O |
| Canonical SMILES | CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
| Melting Point | 95°C |
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